N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated beta-carboline moiety and a pyrrolidinone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by fluorination.
Synthesis of the pyrrolidinone ring: This involves the reaction of succinic anhydride with amines under controlled conditions.
Coupling of the two moieties: The final step involves coupling the fluorinated beta-carboline with the pyrrolidinone derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the beta-carboline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-carboline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorinated beta-carboline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
- N-{4-[3-(6-bromo-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide
Uniqueness
N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved biological activity and selectivity.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-[3-(6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29) |
InChI Key |
GNBWBCRENPWLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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